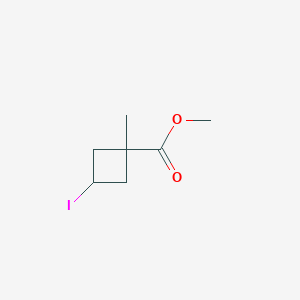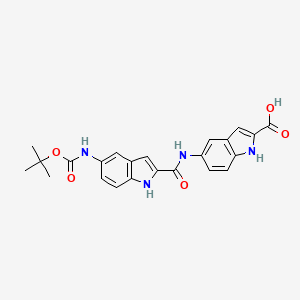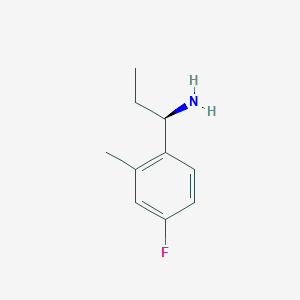
Boc-DL-tryptophan tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-tryptophan tert-butyl ester, also known as 2-(tert-butoxycarbonylamino)-3-(indol-3-yl)propionic acid tert-butyl ester, is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl ester group, which provide protection to the amino and carboxyl groups, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-tryptophan tert-butyl ester typically involves the protection of the amino group of tryptophan with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction is usually carried out under basic conditions using di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine. The esterification can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-tryptophan tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group can be achieved using acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Deprotection: Tryptophan derivatives with free amino and carboxyl groups
Hydrolysis: Tryptophan with a free carboxyl group
Substitution: Halogenated or nitrated tryptophan derivatives
Aplicaciones Científicas De Investigación
Boc-DL-tryptophan tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Bioconjugation: Utilized in the modification of proteins and peptides for bioconjugation studies.
Material Science: Employed in the synthesis of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Boc-DL-tryptophan tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides, proteins, and other complex molecules .
Comparación Con Compuestos Similares
Boc-DL-tryptophan tert-butyl ester can be compared with other Boc-protected amino acids and esters. Some similar compounds include:
Boc-L-tryptophan methyl ester: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Boc-L-phenylalanine tert-butyl ester: Another Boc-protected amino acid with a different side chain (phenylalanine instead of tryptophan).
Boc-DL-phenylalanine tert-butyl ester: Similar to this compound but with phenylalanine as the amino acid
The uniqueness of this compound lies in its indole side chain, which imparts specific chemical properties and reactivity, making it valuable in peptide synthesis and other applications .
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24) |
Clave InChI |
IVXDHDUSJQBGMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


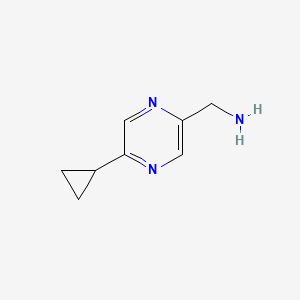
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
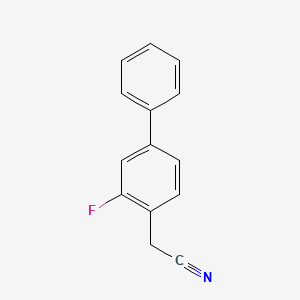
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
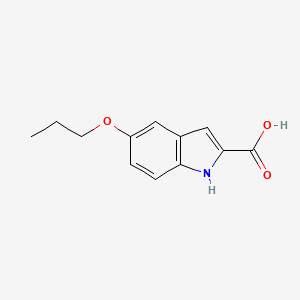
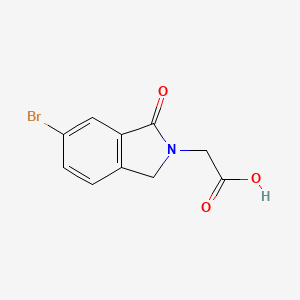
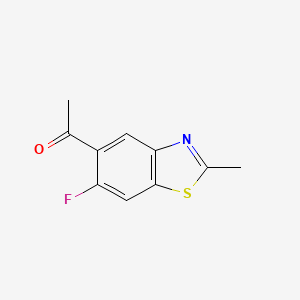
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

